molecular formula C21H17ClN2O2S B14993570 7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B14993570
M. Wt: 396.9 g/mol
InChI Key: JKGAKMTYDGZAKA-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyridine core, substituted with various functional groups such as chlorophenyl, hydroxy, methylphenyl, and carbonitrile. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common method is the five-component cascade reaction, which includes the following steps:

Industrial Production Methods

the principles of green chemistry, such as the use of non-toxic solvents and high-yield reactions, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H17ClN2O2S/c1-13-2-6-15(7-3-13)21(26)12-27-20-18(11-23)17(10-19(25)24(20)21)14-4-8-16(22)9-5-14/h2-9,17,26H,10,12H2,1H3

InChI Key

JKGAKMTYDGZAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)Cl)C#N)O

Origin of Product

United States

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